molecular formula C11H14N4O B6416792 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1638666-42-8

3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B6416792
CAS No.: 1638666-42-8
M. Wt: 218.26 g/mol
InChI Key: FSECBVMJGXGOAU-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole and pyrrolidine rings fused with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid hydrazide with pyrrolidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced pyrrole and pyrrolidine derivatives.

    Substitution: Formation of halogenated oxadiazole derivatives.

Scientific Research Applications

3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers with unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-triazole
  • 3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-thiadiazole

Uniqueness

3-(1-methyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of pyrrole, pyrrolidine, and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-15-6-2-3-9(15)10-13-11(16-14-10)8-4-5-12-7-8/h2-3,6,8,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSECBVMJGXGOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)C3CCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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